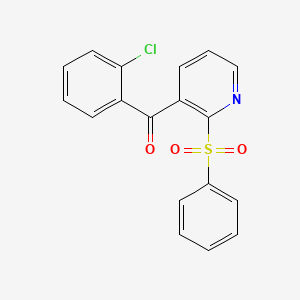

2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

Cat. No. B8466073

M. Wt: 357.8 g/mol

InChI Key: CQFZPZLDLNMGAW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08772496B2

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.

[Compound]

Name

crude solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

benzoate salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate

Quantity

2.25 g

Type

catalyst

Reaction Step Seven

Name

KOtBu DMSO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

enolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

12-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Quantity

500 g

Type

reactant

Reaction Step Twelve

[Compound]

Name

enolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[K+].CC([O-])(C)C.[K+].CS(C)=O.[Li+].[OH-:18].C1(S([C:28]2C(C(C3C=CC=CC=3Cl)=O)=CC=[CH:30][N:29]=2)(=O)=O)C=CC=CC=1.C(O)(=O)C.[Na+].[Cl-].C(O)(=O)C1C=CC=CC=1.C(O)(=O)C1C=CC=CC=1.Cl[C:68]1C=CC=CC=1C(C1C(C=C(O)C2C=CN=CC=2)=NC=CC=1)=O>CS(C)=O.C(OC(C)C)(=O)C.C(O)(=O)C1C=CC=CC=1.ClC1C=CC=CC=1C(C1C(C=C(O)C2C=CN=CC=2)=NC=CC=1)=O.C1(C)C=CC=CC=1>[C:1]([C:2]1[CH:4]=[CH:30][N:29]=[CH:28][CH:3]=1)(=[O:18])[CH3:68] |f:0.1,2.3.4,5.6,9.10,12.13,16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

221.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

171.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)C

|

Step Five

[Compound]

|

Name

|

crude solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

benzoate salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O

|

Step Seven

|

Name

|

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate

|

|

Quantity

|

2.25 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Nine

|

Name

|

KOtBu DMSO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[K+].CS(=O)C

|

Step Ten

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eleven

[Compound]

|

Name

|

enolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

12-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

84.26 g

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[OH-]

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Thirteen

[Compound]

|

Name

|

enolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl

|

Step Fifteen

|

Name

|

|

|

Quantity

|

316 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, at 23° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents of reactor B are added to Reactor A over 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the red suspension warmed to 40° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction is stirred for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor temperature cooled to 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The biphasic mixture is transferred to a 22-L bottom-outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Morton flask, and the aqueous layer is removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is then extracted with toluene (750 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are washed with 10% NaCl (750 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to 4 volumes

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with isopropyl acetate (4 vol, 2 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to the crude free base solution over at least 30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred for 0.5 h at 75° C.

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to 23° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture is aged for an hour at the temperature at which crystals

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 0.5 h at 75° C.

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling to 23° C. over at least 1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then cooled to <5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through paper on a 24 cm single-plate filter

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is then rinsed with cold i-PrOAc (750 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce granular crystals of bright orange-red color

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet solid is dried at 55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce 527.3 g (83% yield) with 99.9% purity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1=CC=NC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.07 mol | |

| AMOUNT: VOLUME | 92 mL | |

| AMOUNT: EQUIVALENTS | ||

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |